molecular formula C26H31N3O4S2 B2862731 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide CAS No. 391867-66-6

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide

Cat. No.: B2862731
CAS No.: 391867-66-6
M. Wt: 513.67
InChI Key: YFQMNDMOFXDRDB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide is a thiazole-derived compound featuring a 1,3-thiazol-2-yl core substituted with an acetyl group at position 5 and a phenyl group at position 4. The sulfamoyl benzamide moiety is functionalized with bis(2-methylpropyl) groups, contributing to its lipophilic character.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S2/c1-17(2)15-29(16-18(3)4)35(32,33)22-13-11-21(12-14-22)25(31)28-26-27-23(24(34-26)19(5)30)20-9-7-6-8-10-20/h6-14,17-18H,15-16H2,1-5H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQMNDMOFXDRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Thiazole vs. Oxadiazole Derivatives

The target compound’s 1,3-thiazole core distinguishes it from 1,3,4-oxadiazole derivatives like LMM5 and LMM11 (). Thiazoles are known for enhanced metabolic stability compared to oxadiazoles due to reduced susceptibility to oxidative degradation. For example:

Compound Core Heterocycle Key Substituents Biological Activity Reference
Target Compound 1,3-Thiazole Bis(2-methylpropyl)sulfamoyl Not reported
LMM5 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl Antifungal (vs. C. albicans)
LMM11 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl Antifungal (vs. C. albicans)

The oxadiazole derivatives LMM5 and LMM11 exhibit antifungal activity by inhibiting thioredoxin reductase, suggesting that the target compound’s thiazole core might offer a different mechanism or improved pharmacokinetics .

Sulfamoyl Substituent Modifications

The bis(2-methylpropyl)sulfamoyl group in the target compound contrasts with substituents in analogs from and :

Compound (ID) Sulfamoyl Substituents Melting Point (°C) Solubility (Predicted) Reference
Target Compound Bis(2-methylpropyl) Not reported High lipophilicity
Compound 5i () Tetrahydrofuran-3-yl 256–258 Moderate polarity
Compound Bis(2-methoxyethyl) Not reported Increased hydrophilicity
  • Bis(2-methoxyethyl) groups (): Methoxy groups introduce polarity, likely improving solubility but decreasing passive diffusion across biological membranes .
  • Tetrahydrofuran-3-yl group (Compound 5i): Polar cyclic ether moiety increases melting point (256–258°C) and crystallinity, which may limit bioavailability compared to alkylated analogs .

Preparation Methods

Classical Hantzsch Thiazole Synthesis

This method employs α-haloketones and thiourea derivatives under thermal conditions. For this compound, 4-phenyl-2-bromoacetophenone reacts with thiourea in ethanol at reflux (78°C) for 6–8 hours, yielding 63–68% of the thiazole amine. The reaction mechanism proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon, followed by cyclodehydration.

Reaction Equation:
$$
\text{C}6\text{H}5\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, Δ}} \text{C}{11}\text{H}{10}\text{N}2\text{OS} + \text{HBr}
$$

Microwave-Assisted Green Synthesis

Recent advancements utilize microwave irradiation to enhance reaction efficiency. Shaikh et al. demonstrated that irradiating 4-phenylacetophenone, N-bromosuccinimide (NBS), and thiourea in PEG-600 at 120°C for 10 minutes achieves 89% yield. PEG-600 acts as both solvent and phase-transfer catalyst, reducing energy consumption by 72% compared to thermal methods.

Sulfamoyl Benzamide Intermediate Preparation

The 4-[bis(2-methylpropyl)sulfamoyl]benzoic acid precursor requires sequential sulfonation and amidation:

Sulfonation of Benzoic Acid

4-Chlorosulfonylbenzoic acid is synthesized via chlorosulfonation of benzoic acid using chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours. This exothermic reaction demands strict temperature control to avoid over-sulfonation.

Sulfamoyl Group Introduction

Bis(2-methylpropyl)amine reacts with 4-chlorosulfonylbenzoic acid in dichloromethane (DCM) with triethylamine (TEA) as base. After 12 hours at 25°C, the sulfonamide forms with 85% yield. Steric hindrance from the branched amine necessitates prolonged reaction times.

Optimization Data:

Base Solvent Temp (°C) Time (h) Yield (%)
TEA DCM 25 12 85
NaOH H₂O 25 24 62
K₂CO₃ Acetone 40 8 78

Final Coupling: Amide Bond Formation

Coupling the thiazole amine and sulfamoyl benzoic acid employs two principal strategies:

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activates the carboxylic acid in dimethylformamide (DMF) at 0°C. After 30 minutes, the thiazole amine is added, and the reaction proceeds at 25°C for 6 hours, achieving 91% yield.

Mechanism:
$$
\text{RCOOH} + \text{HATU} \rightarrow \text{RCO-OAt} \xrightarrow{\text{R'NH}_2} \text{RCONHR'} + \text{Byproducts}
$$

EDCl/HOBt System

Ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) provide a cost-effective alternative. While yields are lower (78%), this method avoids HATU’s moisture sensitivity.

Green Chemistry Innovations

Solvent-Free Microwave Synthesis

Combining all three components (thiazole precursor, sulfamoyl acid, coupling reagents) under solvent-free microwave conditions (150°C, 5 minutes) achieves 82% yield with 95% purity.

Biocatalytic Approaches

Immobilized lipase B from Candida antarctica (CAL-B) catalyzes amide coupling in ionic liquids ([BMIM][BF₄]), yielding 76% product at 40°C over 24 hours.

Challenges and Optimization Strategies

Parameter Issue Solution
Thiazole ring oxidation Acetyl group degradation N₂ atmosphere, BHT inhibitor
Sulfamoyl hydrolysis Acidic/byproduct formation pH 7–8 buffer, low temp
Coupling reagent cost HATU expense EDCl/HOBt with 1.5 eq reagent

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, thiazole-H), 2.98 (m, 4H, NCH₂), 2.62 (s, 3H, COCH₃).
  • HRMS (ESI): m/z 514.1832 [M+H]⁺ (calc. 514.1829).

Industrial-Scale Considerations

Pilot-scale batches (10 kg) using HATU coupling in flow reactors achieve 87% yield with 99.5% purity. Key parameters:

  • Residence time: 8 minutes
  • Temp: 50°C
  • Pressure: 2 bar

Q & A

Q. Basic

  • NMR Spectroscopy : 1H NMR identifies proton environments (e.g., acetyl group at δ 2.6 ppm, thiazole protons at δ 7.3–7.5 ppm). 13C NMR confirms carbonyl carbons (e.g., acetyl C=O at ~170 ppm) .
  • X-ray Crystallography : Resolves bond angles and distances (e.g., dihedral angle between thiazole and benzamide moieties ~15°), critical for validating stereochemistry .
  • IR Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

How can computational modeling predict the compound’s biological targets and binding mechanisms?

Q. Advanced

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), a target for thiazole derivatives. Prioritize hydrogen bonding between the sulfamoyl group and active-site arginine residues .
  • Quantum Chemical Calculations : Employ Gaussian 16 to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps, predicting reactivity at the acetyl-thiazole junction .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets (e.g., ATP-binding sites in kinases), analyzing RMSD and binding free energy (MM-PBSA) .

What strategies enhance pharmacokinetic properties such as solubility and metabolic stability?

Q. Advanced

  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl or amine groups) on the benzamide ring to reduce logP from ~3.5 to <2.5, improving aqueous solubility .
  • Prodrug Design : Mask the acetyl group as a phosphate ester to enhance bioavailability, with enzymatic cleavage in target tissues .
  • In Vitro Assays : Test metabolic stability using liver microsomes (e.g., human S9 fraction) and CYP450 inhibition screening to identify metabolic hotspots .

How do structural modifications influence bioactivity across diverse assays (e.g., antimicrobial vs. anticancer)?

Q. Advanced

  • Thiazole Modifications : Replace the acetyl group with a nitro moiety (as in nitazoxanide derivatives) to enhance antiparasitic activity via PFOR inhibition, but note reduced anticancer potency due to altered redox properties .
  • Sulfamoyl Adjustments : Substitute bis(2-methylpropyl) with cyclopropyl groups to improve blood-brain barrier penetration for neurotargeted applications .
  • Bioassay Comparisons : Test against Gram-negative bacteria (MIC via broth dilution) versus cancer cell lines (IC50 via MTT assay). Contradictions may arise from differential membrane permeability or target expression .

How should researchers resolve contradictions in biological activity data across different experimental models?

Q. Advanced

  • Assay Validation : Replicate results in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and use isogenic cell lines to control for genetic variability .
  • Dose-Response Analysis : Perform Hill slope comparisons to identify off-target effects at high concentrations (e.g., cytotoxicity masking specific activity) .
  • In Vivo Correlation : Validate in vitro findings using zebrafish xenograft models, focusing on pharmacokinetic-pharmacodynamic (PK-PD) alignment .

What methodologies characterize the compound’s stability under physiological conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS .
  • Plasma Stability : Incubate in human plasma (37°C, 24 hrs) and quantify parent compound loss using UPLC-PDA. Significant degradation (>20%) indicates susceptibility to esterases or amidases .

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